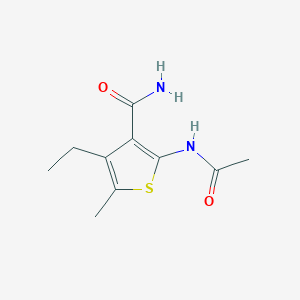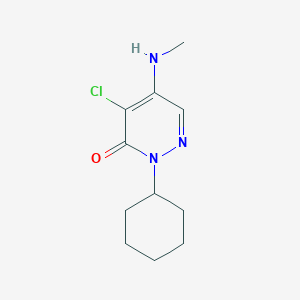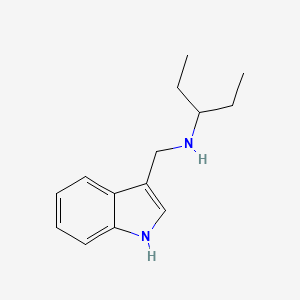![molecular formula C12H15NOS B5697449 4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)
4-[(3-methylphenyl)carbonothioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methylphenyl)carbonothioyl]morpholine, also known as MMCT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMCT is a heterocyclic compound that contains a morpholine ring and a thioamide group attached to a substituted phenyl ring. In
Applications De Recherche Scientifique
4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields such as organic electronics, catalysis, and medicinal chemistry. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to exhibit interesting properties such as fluorescence, electrochemical activity, and catalytic activity. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 4-[(3-methylphenyl)carbonothioyl]morpholine is not fully understood, but it has been suggested that 4-[(3-methylphenyl)carbonothioyl]morpholine may inhibit cancer cell growth by inducing apoptosis or by inhibiting cell proliferation. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenyl)carbonothioyl]morpholine exhibits low toxicity and is well-tolerated in animal models. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antimicrobial activity, which may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-methylphenyl)carbonothioyl]morpholine in lab experiments is its low toxicity and high stability. 4-[(3-methylphenyl)carbonothioyl]morpholine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that 4-[(3-methylphenyl)carbonothioyl]morpholine is not yet widely studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for 4-[(3-methylphenyl)carbonothioyl]morpholine research. One area of interest is the development of 4-[(3-methylphenyl)carbonothioyl]morpholine-based materials for use in organic electronics. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been studied for its potential as a catalyst in organic reactions. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine may have potential as an anticancer agent, and more research is needed to understand its mechanism of action and potential side effects. Overall, 4-[(3-methylphenyl)carbonothioyl]morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
4-[(3-methylphenyl)carbonothioyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-methylbenzoyl isothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of morpholine with 3-methylbenzoyl chloride followed by the addition of ammonium thiocyanate. These methods have been reported to yield 4-[(3-methylphenyl)carbonothioyl]morpholine in good to excellent yields.
Propriétés
IUPAC Name |
(3-methylphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-3-2-4-11(9-10)12(15)13-5-7-14-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJBWDMIAAFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(morpholin-4-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)



![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)